(R)-Hydroxychloroquine

Enantioselective Pharmacokinetics Chiral Drug Disposition Rheumatoid Arthritis

Select (R)-Hydroxychloroquine (CAS 158749-75-8) to eliminate racemic confounding in pharmacokinetic, pharmacodynamic, and target-engagement studies. As the pure R-enantiomer, it is essential for validating enantioselective HPLC methods (LOQ 0.34 μg/mL) and constructing PBPK models, given its 2.2-fold higher blood exposure vs. (S)-HCQ. Use as a matched, less-active control in antiviral assays ((S)-HCQ shows 60% higher SARS-CoV-2 activity). Critical for probing ACE2 binding stereochemistry (NMR relaxation). Available as high-purity (≥98%) diphosphate salt with global shipping.

Molecular Formula C₁₈H₃₂ClN₃O₉P₂
Molecular Weight 531.86
CAS No. 158749-75-8
Cat. No. B1147319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hydroxychloroquine
CAS158749-75-8
Synonyms(R)-2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol Phosphate; 
Molecular FormulaC₁₈H₃₂ClN₃O₉P₂
Molecular Weight531.86
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
InChIInChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hydroxychloroquine (CAS 158749-75-8): Chiral Procurement for Enantioselective Pharmacokinetic Studies and Analytical Reference Standards


(R)-Hydroxychloroquine (CAS 158749-75-8) is the single R-enantiomer of the chiral antimalarial drug hydroxychloroquine (HCQ), which is clinically administered as a racemic mixture of (R)- and (S)-enantiomers [1]. It belongs to the 4-aminoquinoline class and is utilized primarily as a chiral reference standard in analytical method development, preclinical research, and for investigating stereoselective pharmacology. The compound enables precise evaluation of enantioselective pharmacokinetics, metabolism, and target binding, which are masked when using the racemate [2].

Why Racemic Hydroxychloroquine Cannot Substitute for (R)-Hydroxychloroquine in Stereoselective Investigations


Hydroxychloroquine exhibits significant enantioselectivity in its pharmacokinetics, metabolism, and pharmacodynamics [1][2]. Following administration of the racemate, (R)-hydroxychloroquine achieves substantially higher blood and plasma concentrations than the (S)-enantiomer, and the two enantiomers are cleared at different rates [1][3]. Moreover, in vitro studies reveal that the (S)-enantiomer is up to 60% more active against SARS-CoV-2 than the (R)-enantiomer [2]. Therefore, use of the racemate confounds the interpretation of exposure-response relationships and target engagement studies. To accurately investigate the specific pharmacological or toxicological contributions of the R-enantiomer, or to develop enantioselective analytical methods, the single, well-characterized (R)-enantiomer is required.

Quantitative Differentiation of (R)-Hydroxychloroquine: A Procurement Evidence Guide


Enantioselective Pharmacokinetics: (R)-Hydroxychloroquine Exhibits 2.2-Fold Higher Blood Concentrations Than (S)-Enantiomer After Racemate Dosing

In patients with rheumatoid arthritis receiving multiple oral doses of racemic hydroxychloroquine, the blood concentration of (R)-hydroxychloroquine consistently exceeded that of the (S)-enantiomer [1]. The mean blood (R)/(S) concentration ratio was 2.2 (range 1.6–2.9) [1]. A similar trend was observed in plasma, with a mean (R)/(S) ratio of 1.6 (range 1.2–1.9) [1]. The (S)-enantiomer exhibited a mean renal clearance of 41 ± 11 mL/min, approximately twice that of the (R)-enantiomer [1].

Enantioselective Pharmacokinetics Chiral Drug Disposition Rheumatoid Arthritis

Differential Antiviral Activity: (S)-Hydroxychloroquine Is 60% More Potent Than (R)-Hydroxychloroquine Against SARS-CoV-2 In Vitro

In a biosafety level 3 laboratory study, the enantiomers of hydroxychloroquine were evaluated against live SARS-CoV-2 virus [1]. (S)-Hydroxychloroquine (S-HCQ) demonstrated significantly greater antiviral activity compared to (R)-hydroxychloroquine (R-HCQ). Specifically, S-HCQ was found to be 60% more active against SARS-CoV-2 than R-HCQ [1]. This finding underscores the functional stereoselectivity of HCQ in this antiviral assay.

Antiviral Activity SARS-CoV-2 Enantioselective Potency

Chiral Distinction in ACE2 Binding: (S)-Hydroxychloroquine Exhibits Stronger Interaction with ACE2 Receptor than (R)-Hydroxychloroquine by NMR

High-field solution Nuclear Magnetic Resonance (NMR) spectroscopy was employed to evaluate the preferential binding of HCQ enantiomers to angiotensin-converting enzyme 2 (ACE2), the forward receptor for SARS-CoV-2 [1]. Mono-selective relaxation rates were measured for diagnostic protons. A significant difference in the magnitude of the increase in relaxation rates was detected, up to a 5-fold increase for (R)-(−)-HCQ and an 8-fold increase for (S)-(+)-HCQ [1]. Normalized relaxation rates indicated a preference for the (S)-(+)-HCQ enantiomer over (R)-(−)-HCQ in the interaction with ACE2 [1].

ACE2 Binding NMR Spectroscopy Chiral Recognition

Analytical Differentiation: Validated Chiral HPLC Method Enables Quantification of (R)-Hydroxychloroquine with LOQ of 0.34 μg/mL

A validated normal-phase chiral high-performance liquid chromatography (HPLC) method was developed for the baseline separation and quantification of HCQ enantiomers [1]. The method achieved a limit of quantification (LOQ) of 0.34 μg/mL for (R)-hydroxychloroquine and 0.20 μg/mL for the (S)-enantiomer, with relative standard deviations below 5% for all analytes [1]. This method provides an essential analytical tool for accurately determining enantiomeric purity in preclinical and clinical samples.

Chiral HPLC Enantiomeric Purity Method Validation

Procurement-Driven Application Scenarios for (R)-Hydroxychloroquine (CAS 158749-75-8)


Chiral Reference Standard for Bioanalytical Method Development and Validation

(R)-Hydroxychloroquine serves as a critical reference standard for developing and validating enantioselective analytical methods, such as the chiral HPLC method with an LOQ of 0.34 μg/mL [1]. Its use ensures accurate quantification of the R-enantiomer in biological matrices, which is essential for pharmacokinetic studies where the R/S ratio can vary 2- to 3-fold between individuals [2].

Mechanistic Studies of Enantioselective Target Engagement and ACE2 Binding

The differential interaction of (R)- and (S)-hydroxychloroquine with ACE2, demonstrated by a 5-fold vs. 8-fold increase in NMR relaxation rates respectively [3], makes (R)-HCQ an essential tool for probing the stereochemical requirements of ACE2 binding. This is particularly relevant for research into SARS-CoV-2 entry mechanisms or other ACE2-mediated pathways.

In Vitro Control Compound for Comparative Antiviral and Pharmacological Assays

Given that (S)-hydroxychloroquine is 60% more active against SARS-CoV-2 in vitro than the (R)-enantiomer [4], pure (R)-HCQ is required as a matched, less-active control in experiments designed to attribute antiviral effects specifically to the S-configuration or to evaluate racemate effects in a stereochemically defined context.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Enantioselective Drug Disposition

The substantial and consistent difference in systemic exposure, with (R)-HCQ blood concentrations averaging 2.2-fold higher than (S)-HCQ [2], necessitates the use of the single enantiomer for building and validating physiologically-based pharmacokinetic (PBPK) models. This enables accurate prediction of enantiomer-specific PK profiles and their impact on efficacy and toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Hydroxychloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.